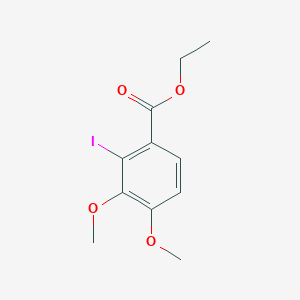![molecular formula C8H11FO2 B13009177 Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and a carboxylate ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique bicyclic structure provides distinct chemical properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl bicyclo[2.1.1]hexane-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical behavior.
Fluorobicyclo[2.1.1]hexane: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group. This combination provides distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .
Propiedades
Fórmula molecular |
C8H11FO2 |
|---|---|
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
Clave InChI |
HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(C1)(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


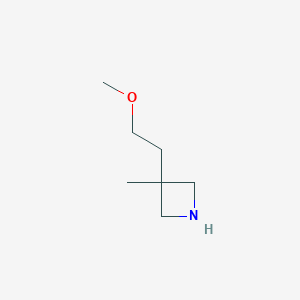

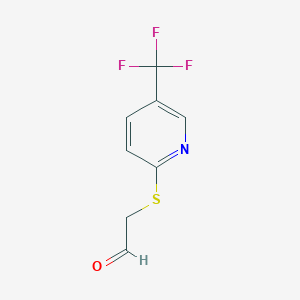
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)

![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)

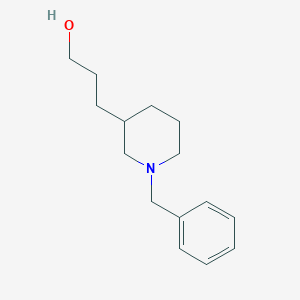
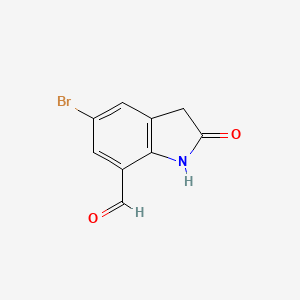
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
